molecular formula C9H10O4S B2946364 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid CAS No. 325703-91-1

2-[(2-Hydroxyethyl)sulfinyl]benzoic acid

Cat. No.: B2946364
CAS No.: 325703-91-1
M. Wt: 214.24
InChI Key: GBUZLIPXKOPXJZ-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)sulfinyl]benzoic acid is an organic compound with the molecular formula C9H10O4S It is characterized by the presence of a sulfoxide group attached to a benzoic acid moiety, along with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid typically involves the oxidation of 2-[(2-Hydroxyethyl)thio]benzoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the sulfoxide group without over-oxidation to the sulfone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)sulfinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of 2-[(2-Hydroxyethyl)thio]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxyethyl)sulfinyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid involves its interaction with molecular targets through its sulfoxide and hydroxyethyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Hydroxyethyl)thio]benzoic acid: The precursor to 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid, differing by the oxidation state of the sulfur atom.

    2-[(2-Hydroxyethyl)sulfonyl]benzoic acid: The fully oxidized form, containing a sulfone group instead of a sulfoxide.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfoxide group but shares the benzoic acid core structure.

Uniqueness

This compound is unique due to the presence of both a sulfoxide and a hydroxyethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

2-(2-hydroxyethylsulfinyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c10-5-6-14(13)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUZLIPXKOPXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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